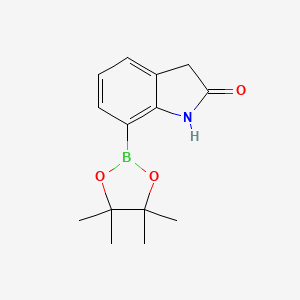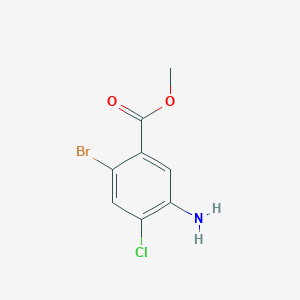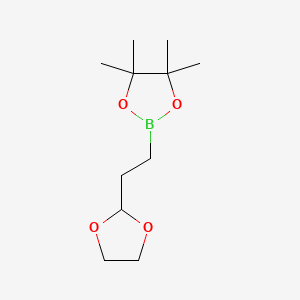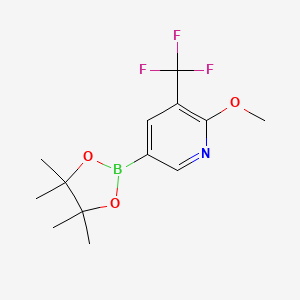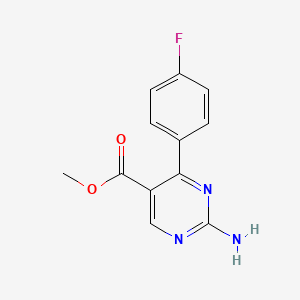![molecular formula C12H9F3N2O3S B1393529 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1257535-17-3](/img/structure/B1393529.png)
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Übersicht
Beschreibung
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, also known as TFMPySA, is a novel compound that has attracted a lot of attention in scientific research due to its unique chemical properties and potential applications in various fields. It belongs to the class of organic compounds known as 4-benzylpiperidines .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as TFMPySA, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of TFMPySA is C12H9F3N2O3S, and it has a molecular weight of 318.27 g/mol . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
TFMPySA belongs to the class of organic compounds known as 4-benzylpiperidines. These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .Physical And Chemical Properties Analysis
TFMPySA has a molecular weight of 318.27 g/mol . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization in Medicinal Chemistry
- Benzenesulfonamide derivatives, including compounds structurally related to 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, have been synthesized and evaluated for their potential as HIV-1 inhibitors and other medicinal applications. For example, Cheng De-ju (2015) discussed the synthesis of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential use in drug development for HIV-1 infection prevention (Cheng, 2015).
Photophysicochemical Properties
- Research by Gülen Atiye Öncül et al. (2021) explored the synthesis, characterization, and photophysical and photochemical properties of Zinc(II) Phthalocyanine with benzenesulfonamide derivatives. These compounds have been noted for their potential applications in photocatalytic processes (Öncül et al., 2021).
Potential in Photodynamic Therapy
- The same study by Gülen Atiye Öncül et al. (2022) also highlighted the potential use of zinc(II) phthalocyanine substituted with benzenesulfonamide units in photodynamic therapy, an alternative therapy for cancer treatment, due to its favorable fluorescence and photostability characteristics (Öncül et al., 2022).
Electrochemical Applications
- Mari´a L. Dura´n et al. (1997) explored the electrochemical synthesis and crystal structures of compounds with benzenesulfonamide, potentially opening avenues for their use in electrochemical applications (Dura´n et al., 1997).
Antimicrobial Potential
- Navneet Chandak et al. (2013) investigated the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties, demonstrating their antimicrobial potential against various bacterial strains (Chandak et al., 2013).
Anticancer Activity
- M. Ghorab and M. Al-Said (2012) synthesized and evaluated a series of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives for their in vitro anticancer activity, particularly against breast cancer cell lines (Ghorab & Al-Said, 2012).
Wirkmechanismus
Mode of Action
Based on the action of similar compounds, it can be inferred that it might inhibit the electron transport in mitochondrial complex i, thereby disrupting the energy production in the cells .
Result of Action
Based on the action of similar compounds, it can be inferred that it might lead to energy depletion and oxidative stress in the cells, potentially leading to cell death .
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its intermediates, such as TFMPySA, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives, including TFMPySA, is expected to increase steadily in the future .
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-5-6-17-11(7-8)20-9-1-3-10(4-2-9)21(16,18)19/h1-7H,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYPIQKGAVDLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1393447.png)




